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Abstract
(S)-Formetorex, the S-enantiomer of N-formylamphetamine, is a psychoactive compound that

primarily functions as a prodrug to (S)-amphetamine (dextroamphetamine).[1] Its biological

activity is therefore predominantly attributable to the actions of its active metabolite. (S)-

amphetamine is a potent central nervous system stimulant that exerts its effects by modulating

monoaminergic neurotransmission.[2][3] This technical guide provides a comprehensive

overview of the biological activity of (S)-Formetorex, focusing on the pharmacodynamics and

pharmacokinetics of (S)-amphetamine. It includes detailed summaries of its interactions with

key molecular targets, the signaling pathways it modulates, and standardized experimental

protocols for its characterization.

Introduction
Formetorex, also known as N-formylamphetamine, is a substituted amphetamine.[1] The

stereochemistry of the molecule is crucial, with the (S)-enantiomer being the more

pharmacologically active form.[4] Upon administration, (S)-Formetorex undergoes metabolic

conversion to (S)-amphetamine, which is responsible for its stimulant and anorectic properties.

[1] Understanding the biological activity of (S)-Formetorex necessitates a deep dive into the

pharmacology of (S)-amphetamine.
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(S)-amphetamine's primary mechanism of action involves increasing the synaptic

concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][5] This is

achieved through a multi-faceted interaction with monoamine transporters and vesicular

storage systems. This guide will detail these interactions, present quantitative data on receptor

and transporter affinities, describe the downstream signaling cascades, and provide

methodologies for key experimental assays.

Pharmacodynamics of (S)-Amphetamine
The principal pharmacological effects of (S)-amphetamine are mediated through its interactions

with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter

(SERT), and the trace amine-associated receptor 1 (TAAR1).[3][6] It also affects the vesicular

monoamine transporter 2 (VMAT2).[7]

Monoamine Transporter Interactions
(S)-amphetamine acts as a substrate for DAT, NET, and SERT, leading to competitive inhibition

of monoamine reuptake.[3] More importantly, it induces reverse transport (efflux) of

neurotransmitters from the presynaptic terminal into the synaptic cleft.[8]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction
(S)-amphetamine disrupts the vesicular storage of monoamines by inhibiting VMAT2.[9] This

leads to an increase in the cytosolic concentration of neurotransmitters, making them available

for reverse transport by DAT, NET, and SERT.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism
(S)-amphetamine is an agonist at the intracellular G-protein coupled receptor, TAAR1.[2][10]

Activation of TAAR1 leads to the phosphorylation of monoamine transporters, which can result

in their internalization and contributes to the reverse transport of neurotransmitters.[1][8]

Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the interaction of

amphetamine enantiomers with key molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, μM)
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Compound DAT NET SERT Species Reference

Amphetamine ~0.5 ~0.1 10 to 40
Human/Mous

e
[11]

Methampheta

mine
~0.5 ~0.1 10 to 40

Human/Mous

e
[11]

Note: Data often reported for racemic mixtures or not specifying the enantiomer. (S)-

amphetamine is known to be more potent at DAT and NET than the (R)-enantiomer.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

Compound DAT NET SERT Species Reference

d-

amphetamine
- - - Rat [12]

Specific IC50 values for d-amphetamine were not explicitly found in the provided search results

in a comparable format. The general consensus is that d-amphetamine is a potent inhibitor of

DAT and NET uptake.

Signaling Pathways
The biological effects of (S)-amphetamine are mediated by complex signaling cascades

initiated by its interaction with monoamine transporters and TAAR1.

TAAR1 Signaling Pathway
Activation of TAAR1 by (S)-amphetamine leads to the stimulation of adenylyl cyclase and

subsequent activation of protein kinase A (PKA) and protein kinase C (PKC).[13] These kinases

then phosphorylate DAT, contributing to dopamine efflux.[1][8] TAAR1 can also signal through a

β-arrestin2-dependent pathway.[13]
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Caption: TAAR1 signaling cascade initiated by (S)-amphetamine.

Dopamine Transporter (DAT) Regulation
(S)-amphetamine binding to DAT not only inhibits dopamine reuptake but also induces a

conformational change that facilitates reverse transport. The phosphorylation of DAT by PKA

and PKC, downstream of TAAR1 activation, is a key regulatory step in this process.[8]
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Caption: (S)-amphetamine's dual action on DAT and VMAT2.

Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is for determining the binding affinity (Ki) of (S)-amphetamine for DAT, NET, and

SERT.

Workflow:
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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in

a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate

assay buffer.[14]

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a

suitable radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of (S)-

amphetamine.[14][15]

Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters

using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold

buffer.[14]
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

[14]

Data Analysis: Plot the percentage of specific binding against the concentration of (S)-

amphetamine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff

equation.[15]

Synaptosome Neurotransmitter Uptake Assay
This assay measures the ability of (S)-amphetamine to inhibit the uptake of neurotransmitters

into presynaptic terminals.

Methodology:

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum

for DAT) by homogenization and differential centrifugation.[16]

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of (S)-

amphetamine.

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a

radiolabeled neurotransmitter (e.g., [3H]dopamine).[17]

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration

and washing with ice-cold buffer.

Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the

IC50 for uptake inhibition.

In Vivo Locomotor Activity Assay
This protocol assesses the stimulant effects of (S)-amphetamine in rodents.

Methodology:

Habituation: Place individual animals (e.g., mice or rats) in activity monitoring chambers and

allow them to habituate for a set period (e.g., 60 minutes).[16]
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Drug Administration: Administer (S)-amphetamine or vehicle via a specific route (e.g.,

intraperitoneal injection).[18]

Data Recording: Immediately return the animals to the chambers and record locomotor

activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 40-120 minutes)

using automated activity monitors.[18][19]

Data Analysis: Analyze the locomotor data to determine the dose-dependent effects of (S)-

amphetamine on activity levels.

Conclusion
The biological activity of (S)-Formetorex is mediated by its active metabolite, (S)-

amphetamine. (S)-amphetamine is a potent modulator of monoaminergic systems, acting as a

substrate and reverse transport inducer for DAT and NET, an inhibitor of VMAT2, and an

agonist of TAAR1. This multifaceted mechanism of action results in a significant increase in

synaptic concentrations of dopamine and norepinephrine, leading to its characteristic stimulant

effects. The quantitative data, signaling pathways, and experimental protocols outlined in this

guide provide a comprehensive framework for researchers and drug development

professionals working with this class of compounds. Further research focusing on the specific

nuances of the (S)-enantiomer will continue to enhance our understanding of its therapeutic

potential and abuse liability.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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